molecular formula C6H5NNaO3 B147331 Sodium 4-nitrophenolate CAS No. 824-78-2

Sodium 4-nitrophenolate

Cat. No.: B147331
CAS No.: 824-78-2
M. Wt: 162.10 g/mol
InChI Key: OORLTLMFPORJLV-UHFFFAOYSA-N
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Description

Sodium 4-nitrophenolate is an organic compound with the molecular formula C6H4NO3Na. It is the sodium salt of 4-nitrophenol, a compound known for its yellow crystalline appearance. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, including its role as an intermediate in organic synthesis and its use in the preparation of dyes and pigments.

Scientific Research Applications

Sodium 4-nitrophenolate has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: this compound is used in enzymatic assays to study enzyme kinetics and mechanisms.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Sodium 4-nitrophenolate primarily targets the optical properties of certain materials . It is used in the growth of single crystals, which are essential for various optical applications . The compound also plays a role in the catalytic reduction of 4-nitrophenol by nanostructured materials .

Mode of Action

This compound interacts with its targets through a delocalized electron mechanism , which enhances the nonlinear optical (NLO) properties of the materials . This interaction results in the enhancement of the second and third harmonic generation efficiencies of the grown crystals . In the catalytic reduction process, this compound likely interacts with the reducing agents, such as NaBH4, to facilitate the reduction of 4-nitrophenol .

Biochemical Pathways

The compound affects the nitrate reduction pathway . It has been found to upregulate nitrate reductase, a key enzyme in this pathway . This leads to enhanced denitrification efficiency in certain bacterial strains .

Pharmacokinetics

The compound’s optical properties and its role in the growth of single crystals suggest that it may have unique physicochemical characteristics .

Result of Action

The action of this compound results in enhanced optical properties of the materials it interacts with . For instance, it improves the optical transmittance in the visible and NIR regions of the grown crystals . In terms of its role in catalytic reduction, the compound enhances the efficiency of 4-nitrophenol reduction .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s effectiveness in enhancing optical properties or catalytic reduction efficiency may vary depending on the specific conditions of the environment

Safety and Hazards

Sodium 4-nitrophenolate is toxic and can cause poisoning through the skin and respiratory tract . Early symptoms of poisoning include gray-purple coloration on the lips, fingers, and other parts . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been widely explored by researchers . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the effects of solvent properties on reaction kinetics for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NiP reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-nitrophenolate can be synthesized through the neutralization of 4-nitrophenol with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 4-nitrophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain this compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-nitrophenolate undergoes various chemical reactions, including:

    Reduction: this compound can be reduced to 4-aminophenol using reducing agents such as sodium borohydride. This reaction is commonly used in the synthesis of pharmaceuticals and other organic compounds.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis.

    Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Various nucleophiles, such as amines and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

    Reduction: 4-Aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Oxidized phenolic compounds.

Comparison with Similar Compounds

Sodium 4-nitrophenolate can be compared with other similar compounds, such as:

    Sodium 2-nitrophenolate: Similar in structure but with the nitro group in the ortho position, leading to different reactivity and applications.

    Sodium 3-nitrophenolate: The nitro group is in the meta position, affecting its chemical properties and uses.

    Sodium 4-aminophenolate: The reduced form of this compound, used in different applications due to the presence of the amino group.

Uniqueness: this compound is unique due to its specific positioning of the nitro group, which influences its reactivity and makes it suitable for a wide range of chemical reactions and applications.

Properties

{ "Design of Synthesis Pathway": "The synthesis of Sodium 4-nitrophenolate can be achieved through a simple reaction between 4-nitrophenol and sodium hydroxide.", "Starting Materials": [ "4-nitrophenol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 4-nitrophenol in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash it with water", "Dry the product to obtain Sodium 4-nitrophenolate" ] }

CAS No.

824-78-2

Molecular Formula

C6H5NNaO3

Molecular Weight

162.10 g/mol

IUPAC Name

sodium;4-nitrophenolate

InChI

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;

InChI Key

OORLTLMFPORJLV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O.[Na]

Color/Form

Yellow crystalline solid

824-78-2

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Related CAS

100-02-7 (Parent)

solubility

Sol in wate

Synonyms

Sodium-4-nitrophenoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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